molecular formula C13H14 B14222091 1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene CAS No. 819871-35-7

1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene

Cat. No.: B14222091
CAS No.: 819871-35-7
M. Wt: 170.25 g/mol
InChI Key: JOKOJEGDMZGYOI-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene is an organic compound with the molecular formula C13H12 It is a derivative of benzene, featuring an ethynyl group and a 3-methylbut-1-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene derivatives and appropriate alkynes.

    Reaction Conditions: The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like toluene or dichloromethane are commonly used.

    Industrial Production Methods: Industrial production may involve large-scale catalytic processes under controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Halogens (e.g., bromine, chlorine) and Lewis acids (e.g., AlCl3) are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

  • 1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene
  • (3-Methylbut-1-en-2-yl)benzene
  • 1-Ethynyl-2-(3,3,4,4-tetramethylcyclobut-1-en-1-yl)benzene

Uniqueness: 1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

819871-35-7

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

1-ethynyl-2-(3-methylbut-1-enyl)benzene

InChI

InChI=1S/C13H14/c1-4-12-7-5-6-8-13(12)10-9-11(2)3/h1,5-11H,2-3H3

InChI Key

JOKOJEGDMZGYOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC1=CC=CC=C1C#C

Origin of Product

United States

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